1-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)ethan-1-amine hydrochloride
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Overview
Description
1-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)ethan-1-amine hydrochloride, also known as DFE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFE is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) that has shown promising results in treating depression and anxiety disorders.
Scientific Research Applications
1-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)ethan-1-amine hydrochloride has been extensively studied for its potential applications in treating depression and anxiety disorders. It has been found to be effective in increasing the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that regulate mood, sleep, and appetite. This compound has also been investigated for its potential use in treating neuropathic pain, attention deficit hyperactivity disorder (ADHD), and post-traumatic stress disorder (PTSD).
Mechanism of Action
1-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)ethan-1-amine hydrochloride works by inhibiting the reuptake of serotonin and norepinephrine in the brain, which leads to an increase in their levels. This results in an improvement in mood, sleep, and appetite. This compound also has some affinity for dopamine receptors, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which can lead to an improvement in mood, sleep, and appetite. This compound has also been found to have some affinity for dopamine receptors, which may contribute to its antidepressant effects. Additionally, this compound has been found to have some analgesic effects, which may make it useful in treating neuropathic pain.
Advantages and Limitations for Lab Experiments
1-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)ethan-1-amine hydrochloride has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, this compound has been extensively studied, so there is a large body of literature available on its properties and effects. However, one limitation is that this compound is a controlled substance, so researchers must obtain the appropriate permits and follow strict regulations when working with it. Additionally, this compound has some potential side effects, such as increased heart rate and blood pressure, which may make it difficult to use in some experiments.
Future Directions
There are a number of future directions for research on 1-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)ethan-1-amine hydrochloride. One area of interest is in developing new analogs of this compound that may have improved properties or fewer side effects. Additionally, researchers are interested in exploring the use of this compound in combination with other drugs or therapies for the treatment of depression and anxiety disorders. Finally, there is interest in investigating the potential use of this compound in other areas, such as pain management and cognitive enhancement.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in treating depression and anxiety disorders. It works by inhibiting the reuptake of serotonin and norepinephrine in the brain, which leads to an increase in their levels. This compound has a number of advantages and limitations for lab experiments, and there are a number of future directions for research on this compound. Overall, this compound is a promising compound that has the potential to make a significant impact in the field of neuroscience.
Synthesis Methods
1-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)ethan-1-amine hydrochloride can be synthesized by reacting 1-(3,5-dichlorophenyl)propan-2-one with 4-fluoroaniline in the presence of a reducing agent and a catalyst. The reaction yields this compound as a hydrochloride salt, which can be purified by recrystallization.
properties
IUPAC Name |
1-(3,5-dichlorophenyl)-2-(4-fluorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2FN.ClH/c15-11-6-10(7-12(16)8-11)14(18)5-9-1-3-13(17)4-2-9;/h1-4,6-8,14H,5,18H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFIYWRSZRXSCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C2=CC(=CC(=C2)Cl)Cl)N)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl3FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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